N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
CAS No.: 852367-34-1
Cat. No.: VC4831835
Molecular Formula: C15H19N3O2
Molecular Weight: 273.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852367-34-1 |
|---|---|
| Molecular Formula | C15H19N3O2 |
| Molecular Weight | 273.336 |
| IUPAC Name | N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
| Standard InChI | InChI=1S/C15H19N3O2/c1-18(2)9-5-8-16-15(20)14(19)12-10-17-13-7-4-3-6-11(12)13/h3-4,6-7,10,17H,5,8-9H2,1-2H3,(H,16,20) |
| Standard InChI Key | MELQGBGCVOYTAL-UHFFFAOYSA-N |
| SMILES | CN(C)CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions that build upon simpler precursors. For instance, N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide, a related compound, can be synthesized through stepwise reactions involving indole and isoindole derivatives.
Biological Activity and Potential Applications
While specific biological data for N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is not available, related indole derivatives have shown promising activities:
-
Anticancer Activity: Some indole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines .
-
Anti-inflammatory Activity: Indole-based compounds have been explored for their potential as anti-inflammatory agents .
Research Findings and Future Directions
Given the limited information on this specific compound, future research should focus on its synthesis, characterization, and biological evaluation. This could involve:
-
Synthesis Optimization: Developing efficient synthesis protocols to produce the compound in high yield and purity.
-
Biological Evaluation: Conducting in vitro and in vivo studies to assess its potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume